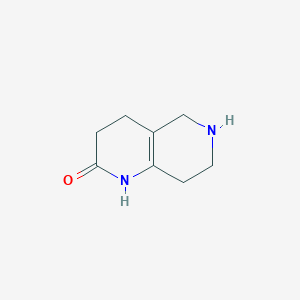
1-(3-Bromo-2-methylpropyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a brominated alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene typically involves the bromination of 3-methylbenzene (also known as toluene) followed by alkylation. One common method involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropene in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-methylpropyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: 1-(3-Hydroxy-2-methylpropyl)-3-methylbenzene.
Oxidation: 1-(3-Carboxy-2-methylpropyl)-3-methylbenzene.
Reduction: 1-(2-Methylpropyl)-3-methylbenzene.
Applications De Recherche Scientifique
1-(3-Bromo-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene depends on its chemical reactivity. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropene: Similar in structure but lacks the benzene ring.
3-Bromo-2-methylpropene: Another brominated alkene with different reactivity.
1-(3-Bromo-2-methylpropyl)-4-methylbenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is unique due to the combination of a brominated alkyl chain and a methyl-substituted benzene ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
1-(3-bromo-2-methylpropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
DSKKDALVYZEFQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


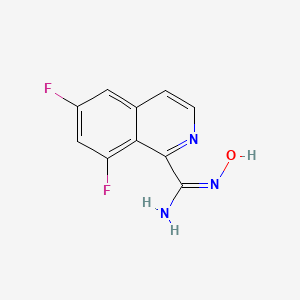
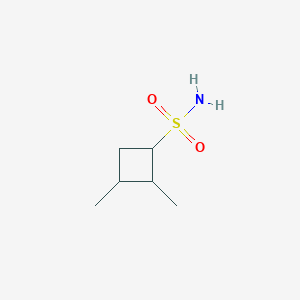

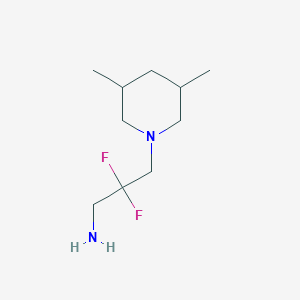
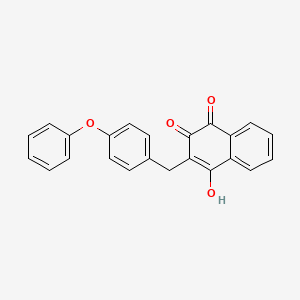
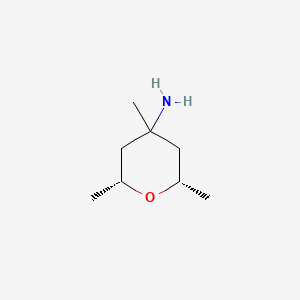
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
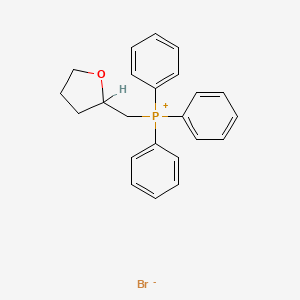
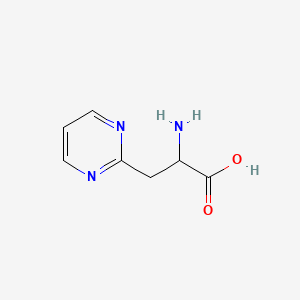


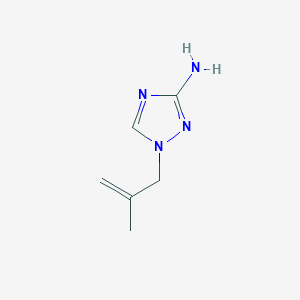
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
